Heptyl Undecyl Phthalate Heptyl Undecyl Phthalate
Brand Name: Vulcanchem
CAS No.: 65185-88-8
VCID: VC20837157
InChI: InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
SMILES: CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol

Heptyl Undecyl Phthalate

CAS No.: 65185-88-8

Cat. No.: VC20837157

Molecular Formula: C26H42O4

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Heptyl Undecyl Phthalate - 65185-88-8

Specification

CAS No. 65185-88-8
Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
IUPAC Name 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Standard InChI Key ILVKYQKHSCWQAW-UHFFFAOYSA-N
SMILES CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Canonical SMILES CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC

Introduction

ParameterValue
Chemical NameHeptyl Undecyl Phthalate
Chemical FormulaC26H42O4
Molecular Weight418.61 g/mol
CAS Number65185-88-8
Alternative CAS Number68515-42-4

It is important to note the discrepancy in CAS registry numbers appearing in scientific literature. While earlier sources may reference 68515-42-4, the most current and authoritative sources identify the compound with CAS 65185-88-8 .

Physical and Chemical Properties

Heptyl Undecyl Phthalate exhibits several distinctive physical and chemical properties that determine its industrial utility:

PropertyDescription
Physical StateSolid at standard temperature and pressure
AppearanceColorless, transparent when in liquid form
VolatilityLow volatility due to high molecular weight
SolubilityReadily soluble in organic solvents; limited water solubility
Chemical StabilityStable under recommended storage conditions

The compound's physical characteristics derive from its molecular structure. The presence of two different-length alkyl chains (heptyl and undecyl) contributes to its hydrophobicity, while the high molecular weight results in low volatility. These properties make Heptyl Undecyl Phthalate particularly suitable for applications requiring stable plasticizers that resist migration and evaporation.

Synthesis and Production Methods

Industrial Synthesis Pathways

The primary industrial synthesis route for Heptyl Undecyl Phthalate involves esterification reactions between phthalic anhydride and the corresponding alcohols:

Reaction StepDescription
Initial ReactionPhthalic anhydride reacts with either heptyl or undecyl alcohol to form a monoester intermediate
Secondary ReactionThe monoester intermediate reacts with the second alcohol (undecyl or heptyl) to form the final diester product
CatalystTypically sulfuric acid, facilitating the nucleophilic attack by alcohols on the carbonyl carbon

The general reaction can be represented as:

Phthalic anhydride + Heptyl alcohol + Undecyl alcohol → Heptyl Undecyl Phthalate + Water

This process follows Fischer esterification mechanisms, with the reaction typically occurring in two distinct stages to produce the final asymmetric diester compound .

Production Considerations

Several critical factors influence the efficient industrial production of Heptyl Undecyl Phthalate:

FactorConsideration
TemperatureReactions typically conducted at elevated temperatures (413-453 K) to optimize reaction kinetics
Catalyst ConcentrationCarefully controlled acid catalyst concentration to maximize yield while minimizing side reactions
Reactant RatiosPrecise stoichiometric control required to ensure proper formation of the asymmetric diester
Reaction TimeMonitored to ensure complete conversion while preventing thermal degradation
PurificationPost-reaction processing to remove catalysts, unreacted materials, and potential byproducts

The production process requires stringent control of reaction parameters to ensure high yield and purity. Modern manufacturing methods may incorporate solvent-free conditions or alternative energy sources such as microwave-assisted synthesis to enhance efficiency and reduce environmental impact .

Applications and Utility

Industrial Applications

Heptyl Undecyl Phthalate finds application in various industrial contexts, primarily leveraging its plasticizing properties:

Application CategorySpecific Uses
Polymer ProcessingEnhances flexibility and durability of polymeric materials, particularly polyvinyl chloride (PVC)
Construction MaterialsIncorporated into building materials requiring specific performance characteristics
Medical DevicesUtilized in certain medical applications, potentially benefiting from its reported antimicrobial properties
Solvent ApplicationsFunctions as a solvent in the synthesis of various organic compounds

The compound functions by intercalating between polymer chains, reducing intermolecular forces and thereby increasing material flexibility and processability. This mechanism makes it valuable in applications where rigid polymers need to be rendered more pliable without compromising structural integrity .

Research Applications

In laboratory and research settings, Heptyl Undecyl Phthalate serves several functions:

Research DomainApplication
Materials ScienceInvestigation of plasticizer effects on polymer properties and performance
Chemical ResearchServes as a laboratory chemical for research and development purposes
Toxicological StudiesSubject of evaluation in broader phthalate toxicity assessments
Analytical ChemistryUsed as reference material for identification and quantification protocols

Research facilities utilize Heptyl Undecyl Phthalate in controlled experiments, leveraging its well-defined chemical structure and physical properties for standardized protocols .

Hazard CategoryClassification
Skin EffectsIrritation (Category 2), H315: Causes skin irritation
Eye EffectsIrritation (Category 2), H319: Causes serious eye irritation
SensitizationSkin sensitization (Category 1), H317: May cause an allergic skin reaction
Signal WordWarning

These classifications conform to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are reflected in the compound's safety data sheet information, providing standardized hazard communication .

Precaution CategoryRecommended Measures
Personal Protective EquipmentWear protective gloves and eye protection
Eye Contact ResponseRinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing
Ingestion ResponseRinse mouth with water; do not administer anything by mouth to an unconscious person; consult a physician
Environmental MeasuresPrevent release to drains and water systems
Fire ResponseUse water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media

These precautionary measures are designed to minimize risk during handling and provide appropriate response protocols for accidental exposure or release scenarios .

Environmental Implications

The environmental profile of Heptyl Undecyl Phthalate remains incompletely characterized, though some inferences can be drawn from research on related compounds:

Environmental AspectCurrent Understanding
Environmental PersistenceLimited specific data available for Heptyl Undecyl Phthalate
Bioaccumulation PotentialMay have bioaccumulation potential based on structural properties and hydrophobicity
Aquatic ToxicityResearch on related phthalates suggests toxicity patterns correlated with molecular weight and water solubility

Studies on broader phthalate compounds indicate that higher molecular weight phthalates (like Heptyl Undecyl Phthalate) typically exhibit different environmental behavior compared to lower molecular weight congeners. Research suggests that toxicity to aquatic organisms varies among phthalates, with EC50 values for lower molecular weight compounds ranging from 0.2 to 145 mg/L .

Comparative Analysis with Other Phthalate Compounds

Functional Differences

The functional properties of Heptyl Undecyl Phthalate compared to other phthalates reflect its unique molecular architecture:

PropertyComparative Analysis
Plasticizing EfficiencyMay demonstrate distinctive plasticizing characteristics due to asymmetric alkyl chain structure
Thermal StabilityGenerally, higher molecular weight phthalates exhibit enhanced thermal stability
Migration ResistanceLonger alkyl chains typically confer improved migration resistance from host polymers
Biological ActivityLimited direct comparative data; phthalates exhibit variable estrogenic activity

Research on phthalate estrogenic activity indicates that most phthalates show minimal estrogen receptor binding compared to estradiol. Studies have demonstrated that phthalate compounds exhibit significant variation in their biological activities, with some showing minimal relative proliferative effects while others demonstrate more pronounced biological responses .

Research PriorityDescription
Comprehensive Toxicological AssessmentDetailed studies specifically addressing Heptyl Undecyl Phthalate's biological effects
Environmental Fate StudiesResearch on persistence, degradation pathways, and ecological impact
Analytical Method DevelopmentImproved techniques for detection and quantification in environmental and biological matrices
Comparative Risk AssessmentStructured comparison with other plasticizers to establish relative safety profiles
Alternative DevelopmentExploration of potential substitutes with similar functional properties but improved safety profiles

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